molecular formula C6H8N2O B2479811 2-Oxopiperidine-4-carbonitrile CAS No. 1936013-85-2

2-Oxopiperidine-4-carbonitrile

Cat. No.: B2479811
CAS No.: 1936013-85-2
M. Wt: 124.143
InChI Key: NWBMZPNEXFQYKO-UHFFFAOYSA-N
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Description

2-Oxopiperidine-4-carbonitrile, also known as 4-Cyano-2-oxo-1-piperidine or 4-Cyano-2-oxopiperidine , is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to light yellow crystalline powder with a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H8N2O . The molecule has a molecular weight of 124.14 .


Physical and Chemical Properties Analysis

This compound is a white to light yellow crystalline powder. It has a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol .

Scientific Research Applications

  • Serotonin Receptor Antagonists : A study by Mahesh, Perumal, & Pandi (2004) describes the synthesis of a new class of serotonin 5-HT3 receptor antagonists using 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This compound showed significant 5-HT3 receptor antagonism in Guinea pig ileum.

  • Spectroscopic Analysis and Optical Properties : Jukić et al. (2010) conducted a study on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, derived from a similar compound, for its structural features using X-ray analysis, IR, NMR, and UV-Vis spectroscopy.

  • Photovoltaic Properties : A 2016 study by Zeyada, El-Nahass, & El-Shabaan highlights the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which were synthesized using a similar carbonitrile compound. These materials demonstrated potential for use in organic-inorganic photodiode fabrication.

  • Potassium Channel Activators : Bergmann, Eiermann, & Gericke's (1990) research involves the synthesis of potassium channel activators using related carbonitrile compounds, indicating potential therapeutic applications.

  • Synthesis of Dyes and NLO Properties : In 2016, Wazzan, Al-Qurashi, & Faidallah conducted a study on the synthesis of dyes from similar carbonitrile compounds, exploring their structural parameters and Non-Linear Optical (NLO) properties.

  • Stable Free Radicals : A 1969 study by Murayama, Morimura, & Yoshioka investigated the reactivity of stable nitroxide radicals derived from compounds including 2,2,6,6-tetramethyl-4-oxopiperidine, highlighting its potential in studying free radical reactions.

  • Inhibitors of Xanthine Oxidoreductase : Matsumoto, Okamoto, Ashizawa, & Nishino (2011) researched 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile as an inhibitor of xanthine oxidoreductase, a potential treatment for hyperuricemia.

  • Synthesis of Pyrimidine Derivatives : Ghorad et al. (2017) studied β-cyclodextrin as a catalyst for the synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives, showing potential in antibacterial activity.

  • Anticancer Evaluation : A 2019 study by Ahagh et al. synthesized and evaluated benzochromene derivatives for their anti-proliferative properties against colorectal cancer cells.

  • Corrosion Inhibitors : Dandia, Gupta, Singh, & Quraishi's 2013 research investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel.

Future Directions

Piperidines, including 2-Oxopiperidine-4-carbonitrile, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry .

Properties

IUPAC Name

2-oxopiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBMZPNEXFQYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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